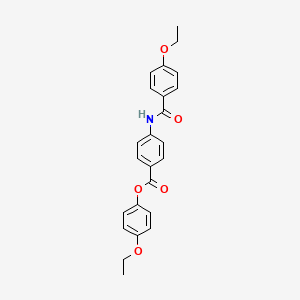![molecular formula C15H29N B12537983 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine CAS No. 685088-18-0](/img/structure/B12537983.png)
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine is a chemical compound with the molecular formula C15H29N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle This compound is known for its unique structural features, which include a cyclohexyl ring substituted with ethyl and trimethyl groups, and a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclohexyl derivative with a pyrrolidine precursor in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactors allows for continuous production, which is more sustainable and cost-effective compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Applications De Recherche Scientifique
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a therapeutic agent due to its unique structural properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed effects. The stereochemistry of the molecule plays a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine: The parent compound, which lacks the cyclohexyl substitution.
Pyrrolizines: Compounds with a similar nitrogen-containing ring structure.
Pyrrolidine-2-one: A derivative with a carbonyl group at the second position.
Pyrrolidine-2,5-diones: Compounds with carbonyl groups at the second and fifth positions.
Uniqueness
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine is unique due to its specific substitution pattern on the cyclohexyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with specific molecular targets and its potential for diverse chemical reactions further highlight its uniqueness .
Propriétés
Numéro CAS |
685088-18-0 |
|---|---|
Formule moléculaire |
C15H29N |
Poids moléculaire |
223.40 g/mol |
Nom IUPAC |
1-[(1S,5S)-5-ethyl-1,3,3-trimethylcyclohexyl]pyrrolidine |
InChI |
InChI=1S/C15H29N/c1-5-13-10-14(2,3)12-15(4,11-13)16-8-6-7-9-16/h13H,5-12H2,1-4H3/t13-,15-/m0/s1 |
Clé InChI |
DACGCAHHFCJQTD-ZFWWWQNUSA-N |
SMILES isomérique |
CC[C@@H]1C[C@](CC(C1)(C)C)(C)N2CCCC2 |
SMILES canonique |
CCC1CC(CC(C1)(C)N2CCCC2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


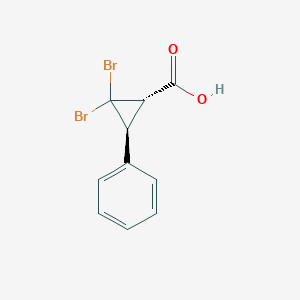
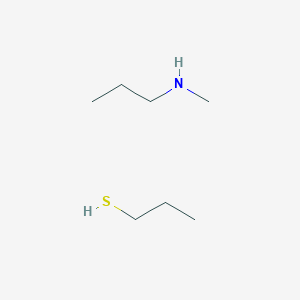
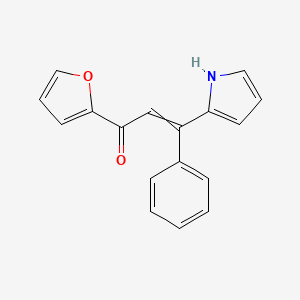

![(E)-Methyl[(3-nitrophenyl)(phenyl)methylidene]oxidanium](/img/structure/B12537926.png)
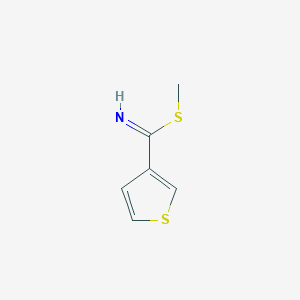
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)
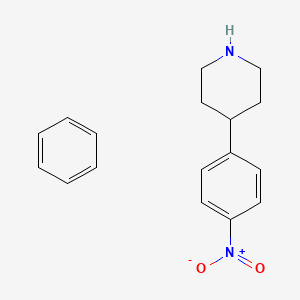
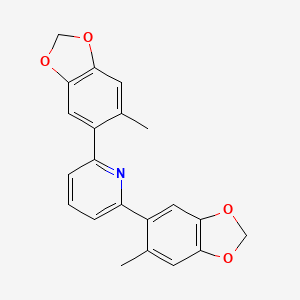
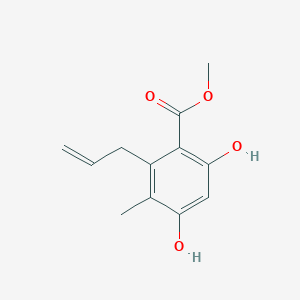
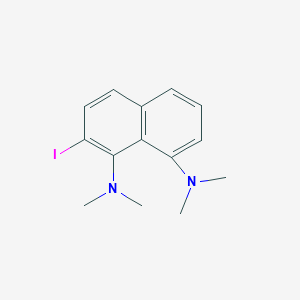
![3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B12537968.png)
![2-Methyl-2-propanyl [(3-nitro-6-vinyl-2-pyridinyl)oxy]acetate](/img/structure/B12537979.png)
